molecular formula C16H15N3O2 B10912652 3,6-dimethyl-N-(2-methylphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3,6-dimethyl-N-(2-methylphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10912652
M. Wt: 281.31 g/mol
InChI Key: VSJGBWQUVXIFBO-UHFFFAOYSA-N
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Description

3,6-DIMETHYL-N~4~-(2-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-DIMETHYL-N~4~-(2-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves cyclization reactions. One common method is the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another approach involves the cycloaddition reaction of N-methyl-C-arylnitrones with N-substituted maleimides .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,6-DIMETHYL-N~4~-(2-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

3,6-DIMETHYL-N~4~-(2-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-DIMETHYL-N~4~-(2-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    Isoxazole Derivatives: These include compounds like 3,5-dimethylisoxazole and 4-nitroisoxazole, which share the isoxazole ring structure.

    Pyridine Derivatives: These include compounds like 2,6-dimethylpyridine and 4-aminopyridine, which share the pyridine ring structure.

Uniqueness

3,6-DIMETHYL-N~4~-(2-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern and the combination of the isoxazole and pyridine rings. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

3,6-dimethyl-N-(2-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C16H15N3O2/c1-9-6-4-5-7-13(9)18-15(20)12-8-10(2)17-16-14(12)11(3)19-21-16/h4-8H,1-3H3,(H,18,20)

InChI Key

VSJGBWQUVXIFBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C3C(=NOC3=NC(=C2)C)C

Origin of Product

United States

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